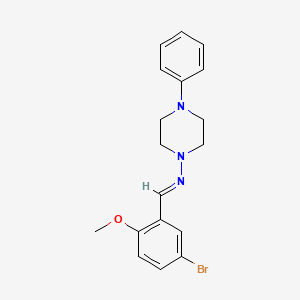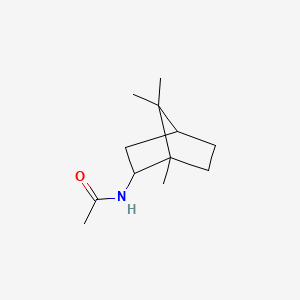
N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-2-méthoxybenzylidène)-4-phényl-1-pipérazinamine est un composé chimique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par la présence d'un atome de brome, d'un groupe méthoxy et d'une partie benzylidène attachée à un cycle pipérazine. Sa structure unique en fait un sujet précieux pour les études en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(5-Bromo-2-méthoxybenzylidène)-4-phényl-1-pipérazinamine implique généralement la réaction de condensation entre la 5-bromo-2-méthoxybenzaldéhyde et la 4-phénylpiperazine. La réaction est généralement effectuée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour garantir un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-(5-Bromo-2-méthoxybenzylidène)-4-phényl-1-pipérazinamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides correspondants.
Réduction : Le groupe imine peut être réduit pour former des amines secondaires.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'azoture de sodium (NaN3) ou la thiourée.
Principaux produits formés
Oxydation : Formation d'acide 5-bromo-2-méthoxybenzoïque.
Réduction : Formation de N-(5-bromo-2-méthoxybenzyl)-4-phénylpiperazine.
Substitution : Formation de N-(5-azido-2-méthoxybenzylidène)-4-phényl-1-pipérazinamine.
Applications de la recherche scientifique
N-(5-Bromo-2-méthoxybenzylidène)-4-phényl-1-pipérazinamine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Investigé pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-(5-Bromo-2-méthoxybenzylidène)-4-phényl-1-pipérazinamine implique son interaction avec des cibles moléculaires spécifiques. Le composé est censé exercer ses effets en se liant aux récepteurs ou aux enzymes, modulant ainsi leur activité. Par exemple, il peut interagir avec les récepteurs des neurotransmetteurs dans le cerveau, conduisant à des changements dans les voies de signalisation neuronale.
Applications De Recherche Scientifique
N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(5-Bromo-2-méthoxybenzylidène)-4-(diméthylamino)benzohydrazide
- N-(5-Bromo-2-méthoxybenzylidène)-2,4-dihydroxybenzohydrazide
- N-(5-Bromo-2-méthoxybenzylidène)-cyclohexanecarbohydrazide
Unicité
N-(5-Bromo-2-méthoxybenzylidène)-4-phényl-1-pipérazinamine est unique en raison de ses caractéristiques structurales spécifiques, telles que la combinaison d'un atome de brome, d'un groupe méthoxy et d'un cycle pipérazine. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C18H20BrN3O |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
(E)-1-(5-bromo-2-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C18H20BrN3O/c1-23-18-8-7-16(19)13-15(18)14-20-22-11-9-21(10-12-22)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3/b20-14+ |
Clé InChI |
JZTOUHZXNILKLB-XSFVSMFZSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Br)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C=NN2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974669.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974673.png)
![N-(3,5-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11974681.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974683.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide](/img/structure/B11974688.png)
![4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11974692.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974695.png)



![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974728.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974733.png)

![5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11974738.png)
